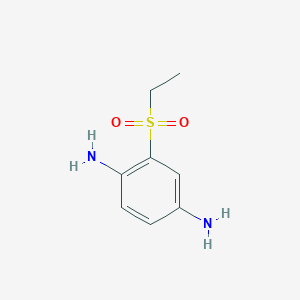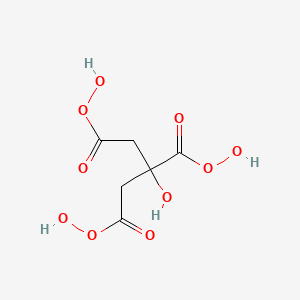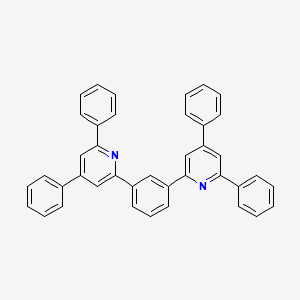![molecular formula C26H30O2 B14273441 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] CAS No. 141573-82-2](/img/structure/B14273441.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]: is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenebis(methyleneoxy) moiety flanked by two 4-(propan-2-yl)benzene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 4-(propan-2-yl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as lead compounds for the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and resins. Its stability and reactivity make it suitable for various applications, such as coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The central 1,4-phenylenebis(methyleneoxy) moiety can act as a bridge, facilitating the transfer of electrons or other reactive species between the two 4-(propan-2-yl)benzene groups.
類似化合物との比較
1,1’-[1,4-Phenylenebis(methylene)]bis[4-(chloromethyl)benzene]: This compound has similar structural features but includes chloromethyl groups instead of propan-2-yl groups.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound features methoxy groups instead of propan-2-yl groups.
Uniqueness: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is unique due to the presence of propan-2-yl groups, which can influence its reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules.
特性
CAS番号 |
141573-82-2 |
|---|---|
分子式 |
C26H30O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
1,4-bis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-19(2)23-9-13-25(14-10-23)27-17-21-5-7-22(8-6-21)18-28-26-15-11-24(12-16-26)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChIキー |
DCTQDOUJKVXOBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


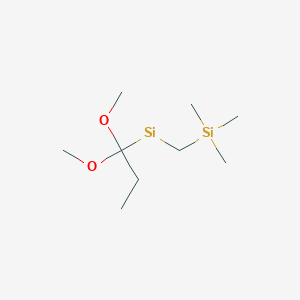
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

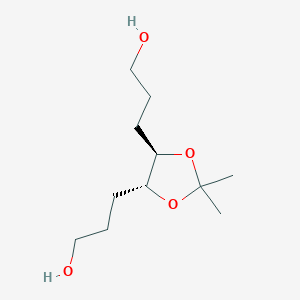

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
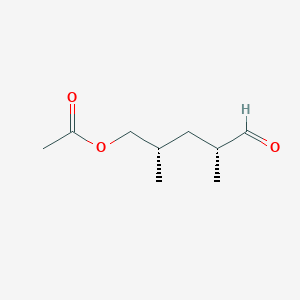
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)

